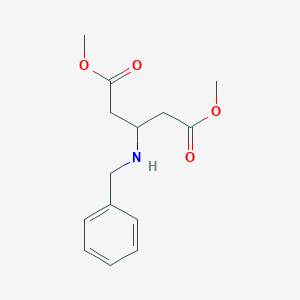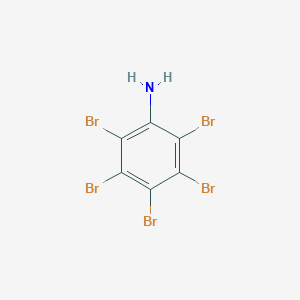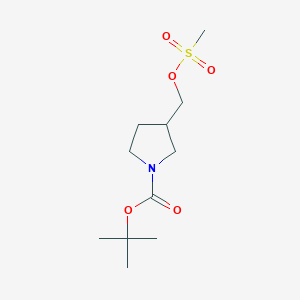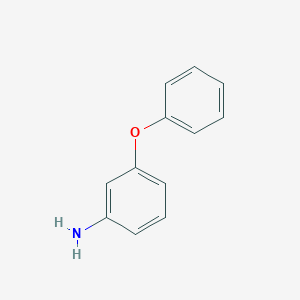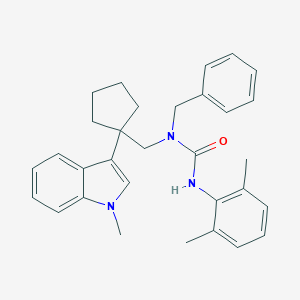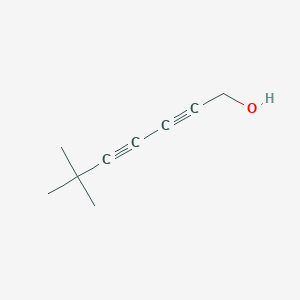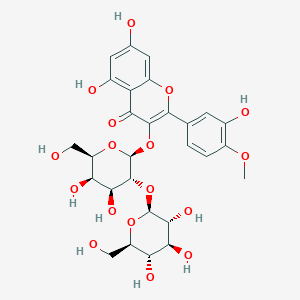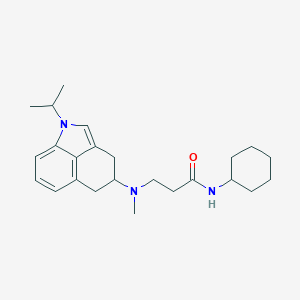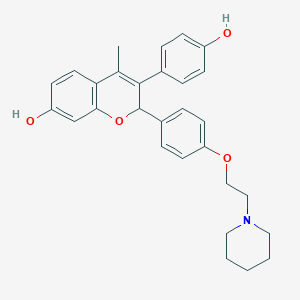
rac-アコルビフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EM-343は、(Rac)-アコルビフェンとしても知られており、エストロゲン受容体拮抗薬として作用する化合物です。抗エストロゲン作用とエストロゲン作用の両方を示し、ピペリジン環を含んでいます。 この化合物は、主にその薬理学的特性のために科学研究で使用されています .
科学的研究の応用
EM-343 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of estrogen receptor antagonists.
Biology: Employed in cell viability assays to investigate its effects on cell growth and proliferation.
Medicine: Studied for its potential therapeutic applications in treating estrogen receptor-positive breast cancer.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
作用機序
EM-343は、エストロゲン受容体に結合することにより、その作用を発揮し、エストロゲンの作用を阻害します。この結合により、受容体は標的遺伝子の活性化を阻止され、抗エストロゲン作用をもたらします。 この化合物は、特定の状況では、細胞環境とコレギュレーターの存在に応じて、エストロゲン作用も示します .
類似の化合物との比較
類似の化合物
アコルビフェン: 類似のエストロゲン受容体拮抗薬としての特性を持つ、密接に関連する化合物。
タモキシフェン: 乳がんの治療に使用される、別のエストロゲン受容体拮抗薬。
EM-343の独自性
EM-343は、その特異的な結合親和性と薬理学的プロファイルのために、ユニークです。それは、380の相対結合親和性(RBA)を持ち、エストロゲン受容体との強い相互作用を示しています。 さらに、抗エストロゲンとエストロゲンの両方の二重作用により、研究や治療用途に貴重な化合物となっています .
生化学分析
Biochemical Properties
rac-Acolbifene interacts with estrogen receptors, acting as an antagonist. It has a relative binding affinity (RBA) of 380, indicating a strong interaction with these receptors . The compound contains a piperidine ring, which contributes to its pharmacological profile .
Cellular Effects
rac-Acolbifene has been shown to inhibit the growth of T-47D cells, a breast cancer cell line, with an IC50 value of 0.110 nM . This suggests that rac-Acolbifene can influence cell function by inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of rac-Acolbifene involves its binding to estrogen receptors, thereby modulating their activity. This can lead to changes in gene expression and potentially affect various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, rac-Acolbifene has been shown to exhibit antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively, in ovariectomized mice over a period of 9 days . This suggests that the effects of rac-Acolbifene can change over time and may depend on the stability and degradation of the compound.
Dosage Effects in Animal Models
The effects of rac-Acolbifene in animal models have been shown to vary with dosage. For example, in ovariectomized mice, rac-Acolbifene exhibited antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively .
準備方法
合成経路および反応条件
EM-343の合成には、ピペリジン環の形成と、最終構造を実現するための様々な官能基の導入が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、ジメチルスルホキシド(DMSO)などの試薬や様々な触媒の使用を含む、複数のステップが含まれることが知られています .
工業的生産方法
EM-343の工業的生産は、高純度と高収率を確保するために、制御された条件下で行われます。このプロセスには、自動反応器を使用した大規模合成と、厳格な品質管理対策が含まれます。 この化合物は、一般的に低温で保管され、安定性が維持されます .
化学反応の分析
反応の種類
EM-343は、次のものを含む、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: EM-343は、還元されて、様々な還元生成物を形成することができます。
一般的な試薬と条件
EM-343を含む反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、EM-343の酸化は、様々な酸化誘導体の形成につながる可能性があり、一方、還元は、様々な還元生成物を生成する可能性があります .
科学研究への応用
EM-343は、次のものを含む、幅広い科学研究への応用を持っています。
化学: エストロゲン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞の増殖と増殖に対するその影響を調査するために、細胞生存率アッセイで使用されます。
医学: エストロゲン受容体陽性乳がんの治療における潜在的な治療効果について研究されています。
類似化合物との比較
Similar Compounds
Acolbifene: A closely related compound with similar estrogen receptor antagonist properties.
Tamoxifen: Another estrogen receptor antagonist used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator with both estrogenic and anti-estrogenic activities
Uniqueness of EM-343
EM-343 is unique due to its specific binding affinity and pharmacological profile. It has a relative binding affinity (RBA) of 380, which indicates its strong interaction with estrogen receptors. Additionally, its dual activity as both an anti-estrogen and an estrogen makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
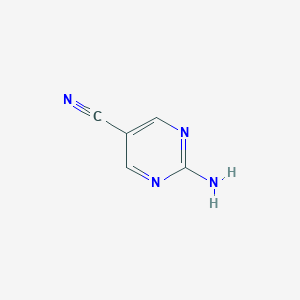
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
